4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide
Description
4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a phenylcarboxamide group at the 1-position and a 2-(2-oxopyrrolidin-1-yl)ethyl chain at the 4-position. The piperidine ring, a six-membered heterocycle with one nitrogen atom, confers basicity, which may influence pharmacokinetic properties such as absorption and tissue penetration. The phenylcarboxamide group enhances lipophilicity and may facilitate interactions with aromatic residues in biological targets.
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17-7-4-11-20(17)12-8-15-9-13-21(14-10-15)18(23)19-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJPHYOEYXJDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166607 | |
| Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696598-80-8 | |
| Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696598-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable precursor with an oxidizing agent to form the 2-oxopyrrolidin-1-yl group.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated piperidine reacts with the pyrrolidinone intermediate.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Implications of Structural Differences
- In contrast, Compound A’s benzimidazole core is planar, favoring stacking interactions but reducing conformational flexibility .
- Linker Length : The ethyl linker (C2) in the target compound may reduce steric hindrance compared to Compound A’s propyl (C3) chain, possibly improving binding affinity to compact active sites.
- Functional Groups: The carboxamide group in the target compound is hydrolytically stable compared to Compound A’s ester group, which is prone to enzymatic degradation.
Hydrogen Bonding and Crystallinity
Compound A exhibits a robust hydrogen-bonding network involving water molecules and functional groups, stabilizing its crystalline structure . The target compound’s amide and pyrrolidinone groups likely participate in similar interactions, but the absence of a morpholine ring or ester moiety may limit its ability to form extended 3D networks. This could result in lower melting points or altered solubility profiles.
Q & A
Q. What are the critical steps in synthesizing 4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting piperidine-1-carboxamide precursors with activated carbonyl intermediates under anhydrous conditions.
- Pyrrolidinone incorporation : Introducing the 2-oxopyrrolidinyl group via nucleophilic substitution or reductive amination, using reagents like sodium borohydride (NaBH4) for reduction steps .
- Validation : Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing regioisomers (e.g., confirming the ethyl-pyrrolidinone linkage) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and detects impurities (<0.5% by area under the curve) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide bands .
Q. How are reaction conditions optimized during synthesis to minimize byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is used for acid-sensitive steps .
- Temperature Control : Exothermic reactions (e.g., amide coupling) are cooled to 0–5°C to prevent degradation.
- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in reduction steps .
Advanced Research Questions
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma .
- Formulation Optimization : Liposomal encapsulation or PEGylation improves solubility and half-life .
- Species-Specific Adjustments : Dose escalation studies in rodent models account for metabolic differences vs. human liver microsomes .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., NMDA receptors) using crystallographic structures (PDB IDs) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Links structural descriptors (e.g., logP, polar surface area) to anticonvulsant activity, validated via leave-one-out cross-validation (R² > 0.85) .
Q. How are regioselectivity challenges addressed during functionalization of the piperidine-pyrrolidinone core?
- Methodological Answer :
- Protecting Group Strategies : Boc (tert-butoxycarbonyl) protects the piperidine nitrogen during pyrrolidinone alkylation .
- Directing Groups : Electron-withdrawing substituents (e.g., nitro) guide electrophilic attacks to specific positions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., –78°C) favor kinetic products in lithiation reactions .
Q. What experimental designs validate the compound’s mechanism of action in neurological models?
- Methodological Answer :
- Electrophysiology : Patch-clamp assays measure ion channel modulation (e.g., GABA-A receptor currents in hippocampal neurons) .
- Behavioral Models : Rodent seizure models (e.g., pentylenetetrazole-induced) quantify ED₅₀ values, with statistical power analysis (n ≥ 8/group) to ensure significance (p < 0.05) .
Data Contradiction Analysis
Q. How are conflicting results from different spectroscopic techniques reconciled (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
